

Comprehensive literature review on benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate

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Compound of Interest

Compound Name: benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate

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Comprehensive Technical Guide on Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate, also known as N-Cbz-3-pyrroline, is a heterocyclic organic compound that serves as a versatile building block in synthetic organic chemistry. Its structure, featuring a pyrroline ring protected by a carboxybenzyl (Cbz) group, makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including those with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of **benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate**, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate is typically a colorless to yellow liquid.^[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate**

Property	Value	Reference
CAS Number	31970-04-4	[1]
Molecular Formula	C ₁₂ H ₁₃ NO ₂	[1]
Molecular Weight	203.24 g/mol	[1]
Appearance	Colorless to Yellow Liquid	[1]
Density	1.132 g/mL at 25 °C	[1]
Boiling Point	126 °C at 0.32 mmHg	[1]
Flash Point	>230 °F (>110 °C)	[1]
Refractive Index	n _{20/D} 1.544	[1]
Storage Temperature	2-8°C, sealed in dry, dark place	

Synthesis

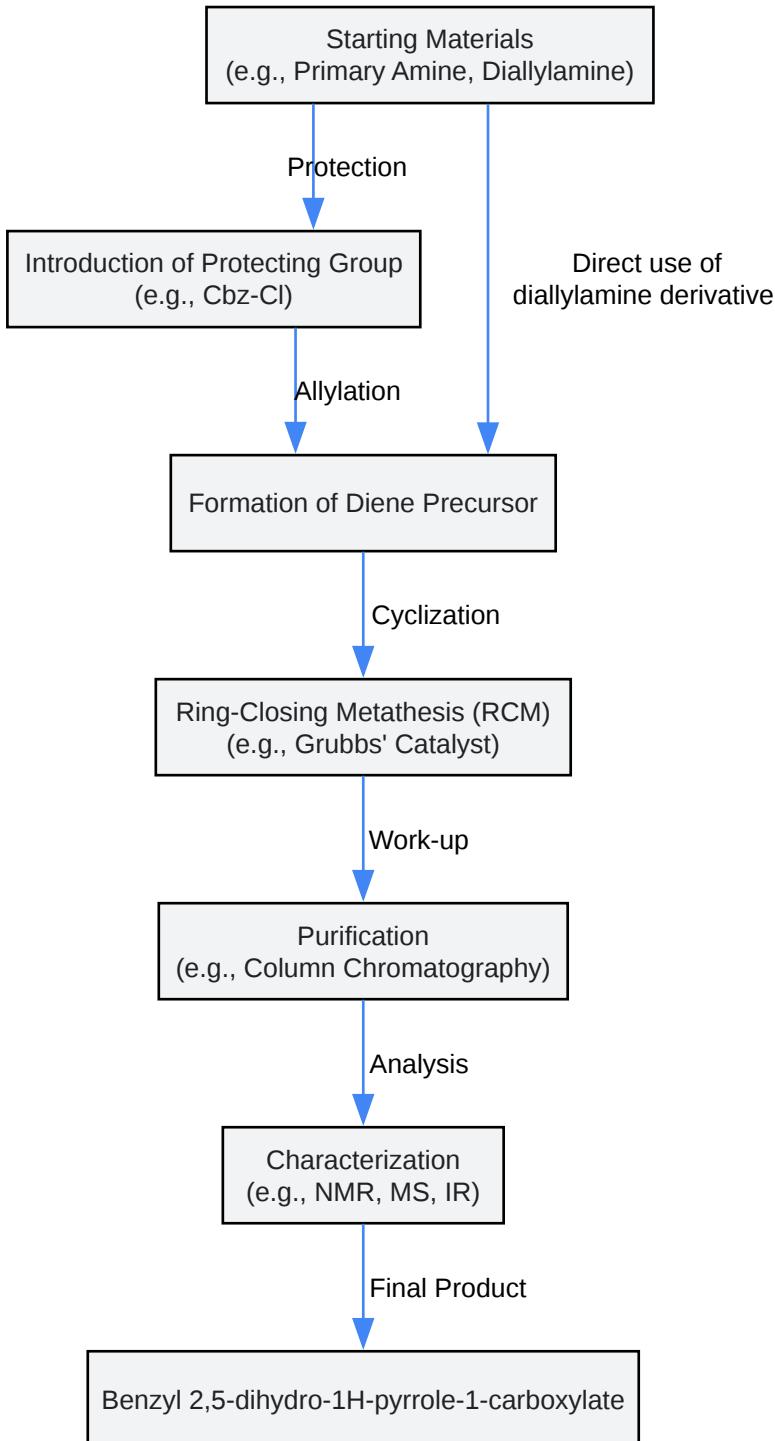
The synthesis of 3-pyrrolines, including N-substituted derivatives like **benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate**, can be achieved through various synthetic routes. Common strategies include the alkylation of primary amines followed by a carbene-mediated C-H insertion, and the treatment of cis-1,4-dihalo-2-butenes with appropriate amines.[\[2\]](#)[\[3\]](#) The benzyloxycarbonyl (Cbz) protecting group is crucial in organic synthesis for its stability during various reaction conditions and its ease of removal, making N-Cbz protected intermediates like the title compound valuable in multi-step syntheses.[\[4\]](#)

While a specific, detailed experimental protocol for the direct synthesis of **benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate** is not readily available in the reviewed literature, a general approach for the synthesis of N-alkoxycarbonyl pyrroles involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran.[\[5\]](#)

A synthetic route to a related compound, benzyl 2-phenyl-1H-pyrrole-1-carboxylate, has been described and involves the intramolecular reaction of benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate with oxalyl chloride.[\[6\]](#) This suggests that intramolecular cyclization strategies are a viable approach for the synthesis of N-Cbz protected pyrrole and pyrroline derivatives.

Below is a generalized workflow for the synthesis of N-substituted pyrrolines, which could be adapted for **benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate**.

General Synthetic Workflow for N-Substituted Pyrrolines



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A generalized workflow for the synthesis of N-substituted pyrrolines.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidine and pyrroline scaffolds are prevalent in many FDA-approved drugs and are considered important structures in medicinal chemistry.^[7] **Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate** serves as a key intermediate in the synthesis of more complex molecules with potential biological activity.

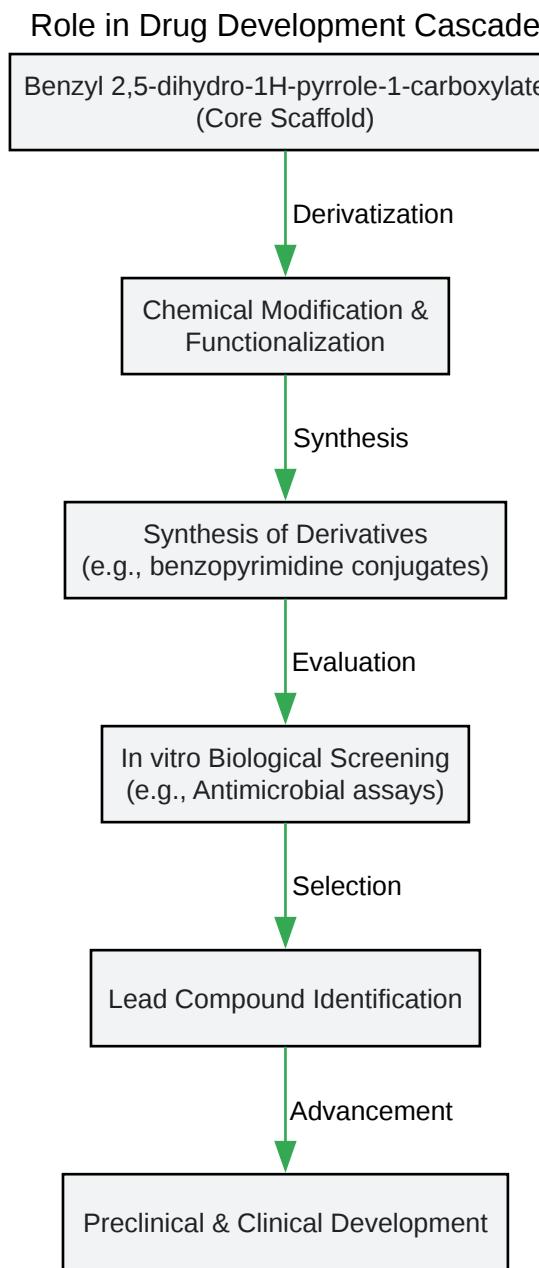
Antimicrobial Agents

One notable application is in the synthesis of N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates. These compounds have been synthesized and evaluated for their in vitro antimicrobial activity, with some derivatives showing promising activity against various bacterial and fungal strains. This highlights the utility of the **benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate** core as a scaffold for the development of new antimicrobial agents.

Building Block for Complex Molecules

The N-Cbz protecting group in **benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate** allows for a wide range of chemical transformations at other positions of the pyrroline ring without affecting the nitrogen atom. This makes it a valuable building block for the synthesis of complex nitrogen-containing heterocyclic compounds, which are a cornerstone of many pharmaceuticals. The pyrrolidine ring system, a saturated analogue of pyrroline, is found in drugs with diverse therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.^[8]

The logical flow from a simple building block to a potential drug candidate is illustrated in the following diagram.



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The role of **benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate** in the drug development pipeline.

Experimental Protocols

While a specific, detailed protocol for the synthesis of the title compound is not available, the following is a representative protocol for the synthesis of a related N-Cbz protected pyrrole derivative, which can provide insight into the potential reaction conditions and procedures.

Synthesis of Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate[6]

- Synthesis of Benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate:
 - A solution of benzyl (2-oxoethyl)carbamate (5 mmol) in CH₂Cl₂ (25 mL) is added to 1-phenyl-2-(triphenylphosphoranylidene)ethanone (5 mmol).
 - The reaction mixture is stirred at room temperature for 18 hours.
 - The resulting mixture is concentrated in vacuo and purified by flash column chromatography (EtOAc/hexanes, 1/4) to yield the product.
- Synthesis of Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate:
 - To a solution of benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate (0.1 mmol) in MeOH (1.0 mL), oxalyl chloride (0.3 mmol) is added.
 - The mixture is stirred at room temperature for 10 minutes.
 - The reaction is quenched with water and extracted with CH₂Cl₂.
 - The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
 - The residue is purified by flash column chromatography (EtOAc/hexanes, 1/10) to afford the final product.

Note: This protocol is for a related compound and should be adapted and optimized for the synthesis of **benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate**.

Conclusion

Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate is a valuable and versatile intermediate in organic synthesis. Its protected pyrroline structure provides a robust platform for the construction of more complex, biologically active molecules. While direct biological activity data for the title compound is limited, its utility as a precursor for antimicrobial agents and other complex heterocyclic structures underscores its importance in the field of drug discovery and development. Further research into novel synthetic routes and the exploration of its use in the

synthesis of diverse compound libraries will continue to expand its applications in medicinal chemistry.

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